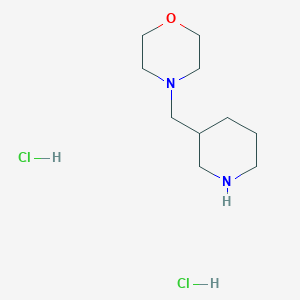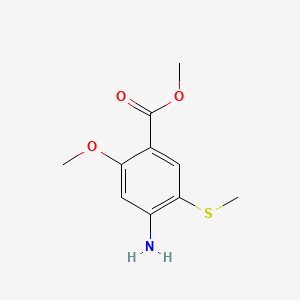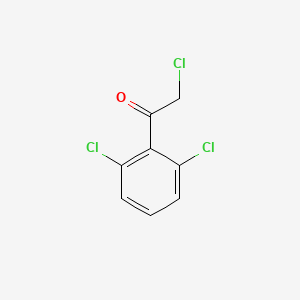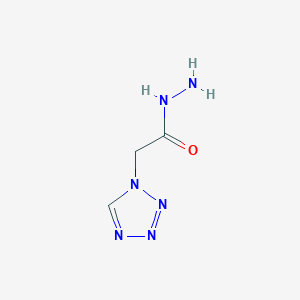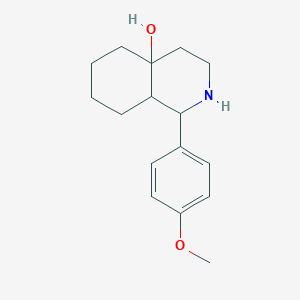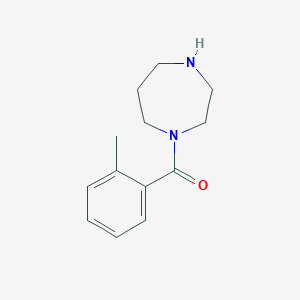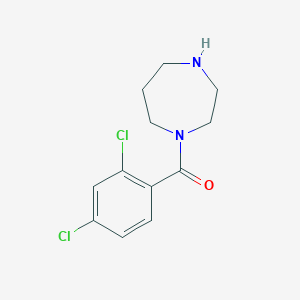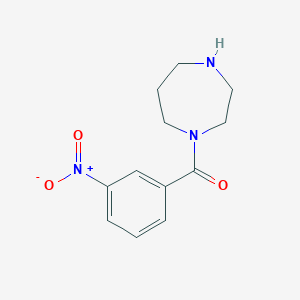
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, also known as BMMP, is a heterocyclic compound that has been studied as a potential drug target. It has been used in various scientific research applications, such as molecular and cellular biology, biochemistry, and pharmacology. This compound has a number of biochemical and physiological effects and is of great interest to researchers in the fields of drug discovery and development.
Applications De Recherche Scientifique
1. Synthesis of Biheterocycles
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a precursor in the synthesis of (1,2,3-triazol-1-yl)methylpyrimidines, a type of biheterocycle. These compounds are synthesized through a stepwise process involving nucleophilic substitution and cyclocondensation reactions (Aquino et al., 2017).
2. Antimicrobial Coatings and Inks
This chemical is also utilized in the development of antimicrobial coatings and inks. Compounds derived from it have been incorporated into polyurethane varnishes and printing ink pastes, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).
3. Pharmaceutical Research
In pharmaceutical research, the compound is used in synthesizing nucleoside analogues and other pyrimidine derivatives. These synthesized compounds are often evaluated for their potential biological activities, such as antiviral and antitumor properties (Petrie et al., 1985).
4. Development of Novel Organic Compounds
The compound is instrumental in the synthesis of novel organic compounds, like pyrimido[4,5-b]quinolines and thienopyrimidines, which are evaluated for their potential in treating various diseases, including cancer (Insuasty et al., 2013).
5. Synthesis of Heterocyclic Compounds
It is used in the synthesis of a wide range of heterocyclic compounds, which are critical in the development of new drugs and materials. These heterocycles have diverse applications, from antimicrobial agents to potential antitumor drugs (Dabiri et al., 2007).
Propriétés
IUPAC Name |
5-bromo-3-methyl-2-methylsulfanylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-9-5(10)4(7)3-8-6(9)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGQRXVWJCBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


